7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
7-Bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a fused chromene-pyrimidinone scaffold. Chromeno[2,3-d]pyrimidinones are structurally related to coumarins and purines, making them promising candidates for anticancer, antimicrobial, and kinase inhibition applications .
Properties
IUPAC Name |
7-bromo-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-15-5-3-2-4-12(15)16-20-17(22)13-9-10-8-11(19)6-7-14(10)24-18(13)21-16/h2-8H,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQXSHHBOFDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-bromo-6-methoxyphenol with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired chromeno-pyrimidine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the structure can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Structural Analogues in the Chromeno[2,3-d]pyrimidinone Family
Compound 2 : 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure : Features a chlorobenzylidene group and a tetrahydrochromene ring.
- Activity : Exhibits high cytotoxicity against A-549 (lung cancer) and HT-29 (colon cancer) cell lines, surpassing doxorubicin in potency .
- Key Difference: The absence of a pyrimidinone ring and the presence of a cyano group reduce structural similarity but highlight the importance of halogenated substituents for anticancer activity.
Compound 4 : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Structure: Hexahydrochromeno-pyrimidinone with chlorophenyl and benzylidene substituents.
- Synthesis : Derived from cyclization reactions under reflux with acetic anhydride .
- Activity: Not explicitly reported, but the hexahydro structure suggests increased conformational flexibility compared to the planar target compound.
Thieno[2,3-d]pyrimidinone Derivatives
Compound 7 : 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
- Structure: Combines thieno[2,3-d]pyrimidine with a coumarin moiety.
Compound 3 : 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
- Structure: Hybrid of chromeno-pyrazolo-pyridine and thieno-pyrimidine.
- Synthesis : Achieved via FeCl₃-SiO₂ catalyzed reaction (75% yield) .
- Activity : Fluorescence and anticancer properties are inferred from coumarin and pyrazolo-pyridine motifs.
Kinase Inhibitors with Pyrimidinone Scaffolds
LDC000067 : 3-[[6-(2-Methoxyphenyl)-4-pyrimidinyl]amino]-benzenemethanesulfonamide
- Structure: Shares a 2-methoxyphenyl-pyrimidine motif but lacks the chromeno ring.
- Activity : Potent dual inhibitor of Cdc7 and Cdk9 kinases (IC₅₀ values in nM range) .
- Comparison : The methoxyphenyl group enhances kinase binding, suggesting similar pharmacophoric relevance in the target compound.
XL413 : (S)-8-Chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Structure: Benzofuro-pyrimidinone with a pyrrolidine substituent.
- Activity : Selective Cdc7 inhibitor; highlights the role of fused ring systems in kinase selectivity .
Antimicrobial and Antifungal Analogues
Pyrrolo[2,3-d]pyrimidin-4(7H)-one Derivatives
- Structure: 5,6-Diphenyl-substituted derivatives synthesized using magnesium-doped hydroxyapatite nanocomposite.
- Activity : Demonstrated antibacterial efficacy against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
Patent Compounds : Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Biological Activity
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno[2,3-d]pyrimidine core. Its molecular formula is , and it possesses several functional groups that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 373.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. In vitro assays revealed that it effectively inhibits DHODH activity, suggesting a pathway for therapeutic application in cancer treatment and autoimmune diseases.
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The bromine atom in the structure facilitates binding to active sites of enzymes, altering their function.
- Cellular Pathways : The compound influences signaling pathways associated with cell survival and apoptosis.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant inhibition of cell growth at concentrations above 10 µM.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on DHODH.
- Method : Enzymatic assays were conducted using purified DHODH.
- Results : The compound showed an IC50 value of 50 µM, demonstrating effective inhibition compared to control compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
